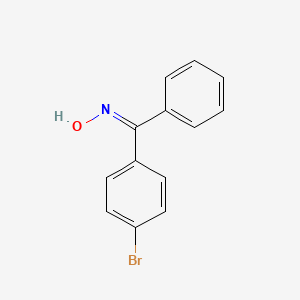![molecular formula C18H19NO3 B5537200 isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)
isopropyl 4-[(4-methylbenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-component reactions, such as those described by Soleimani and Zainali (2011) for the efficient preparation of alkyl-2-(1-(alkylcarbamoyl)-2,2-dicyanoethyl)benzoate derivatives, highlighting the utility of isocyanide-based reactions (Soleimani & Zainali, 2011). This process exemplifies the complex synthesis pathways that can be relevant for similar compounds.
Molecular Structure Analysis
The structural analysis often focuses on the hydrogen bonding and molecular orientation, as seen in studies like the one by Portilla et al. (2007), where hydrogen-bonded sheets and chains play a crucial role in the molecular structure (Portilla et al., 2007). Such analyses are crucial for understanding the molecular geometry and interactions of compounds like isopropyl 4-[(4-methylbenzoyl)amino]benzoate.
Chemical Reactions and Properties
The compound's reactivity and interaction with other chemicals can be inferred from studies on similar compounds. For example, the work on isocyanide-based multicomponent reactions by Soleimani and Zainali (2011) provides insight into the types of chemical reactions that compounds with similar structures might undergo, including the formation of carbon-carbon bonds, amide, and ester groups in a single synthetic step (Soleimani & Zainali, 2011).
Physical Properties Analysis
The mesomorphic properties of compounds with similar structures, such as those studied by Matsunaga, Matsuzaki, and Miyajima (1990), reveal how molecular alterations can influence physical properties like thermal stability and phase behavior (Matsunaga, Matsuzaki, & Miyajima, 1990). These insights are relevant for understanding the physical characteristics of isopropyl 4-[(4-methylbenzoyl)amino]benzoate.
Aplicaciones Científicas De Investigación
Metabolism and Bioactivity
Metabolism Studies : Compounds similar to isopropyl 4-[(4-methylbenzoyl)amino]benzoate, such as ethyl 4-aminobenzoate, have been used in metabolism studies to understand the metabolic pathways and the formation of metabolites in biological systems, indicating potential pharmacological applications (Henrikus & Kampffmeyer, 1993).
Anticancer Activity : The study of fluorinated benzothiazoles showcases the synthetic routes and biological properties of compounds that share structural similarities with isopropyl 4-[(4-methylbenzoyl)amino]benzoate, highlighting their potent cytotoxic activity in vitro against cancer cell lines (Hutchinson et al., 2001).
Photofunctional Materials
- Hybrid Photofunctional Materials : Research into assembling photofunctional hybrids by connecting benzoate-functionalized polymer resin and mesoporous silica with lanthanide ions demonstrates applications in developing materials with high luminescent output and cool-white light emission, relevant to lighting and display technologies (Cuan & Yan, 2013).
Chemical Synthesis and Crystallography
- Synthesis and Crystal Structure Analysis : The synthesis of methyl 4-isonicotinamidobenzoate monohydrate from methyl 4-aminobenzoate and its crystal structure analysis provide insight into the chemical reactivity and structural characteristics of benzoyl-amino benzoates, which can inform the design and development of new compounds with desired physical and chemical properties (Zhang & Zhao, 2010).
Propiedades
IUPAC Name |
propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-12(2)22-18(21)15-8-10-16(11-9-15)19-17(20)14-6-4-13(3)5-7-14/h4-12H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGIJVNXAIUYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-[(4-methylbenzoyl)amino]benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-N-(2-furylmethyl)acetamide](/img/structure/B5537128.png)

![4-hydroxy-7-(4-methoxyphenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2(1H)-one](/img/structure/B5537141.png)
![8-[6-methyl-2-(methylamino)pyrimidin-4-yl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5537151.png)
![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)
![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)
![(3R*,4R*)-3,4-dimethyl-1-[2-(4-methylbenzyl)benzoyl]pyrrolidin-3-ol](/img/structure/B5537173.png)
![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)
![1,3-dimethyl-5-{2-[4-(3-methyl-4-pyridinyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5537195.png)
![5-(3-fluorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5537198.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)
![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-4-methylpiperidine](/img/structure/B5537228.png)
